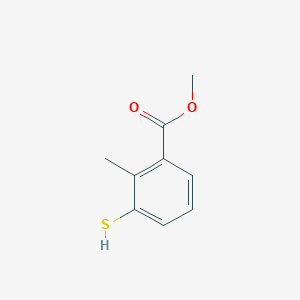![molecular formula C15H30O3Si B14255043 Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate CAS No. 214040-52-5](/img/structure/B14255043.png)
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate is an organic compound that features a trimethylsilyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-trimethylsilylethanol with a suitable carboxylic acid derivative under acidic conditions to form the ester . The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxy site. The ester group can undergo hydrolysis to release the active hydroxy compound, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxytetracosanoate: Similar in structure but with a different ester group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Shares the trimethylsilyl group but differs in the overall structure and reactivity.
Uniqueness
Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the trimethylsilyl group offers protection and stability, while the ester and hydroxy groups allow for further functionalization.
Properties
CAS No. |
214040-52-5 |
|---|---|
Molecular Formula |
C15H30O3Si |
Molecular Weight |
286.48 g/mol |
IUPAC Name |
ethyl 9-hydroxy-2-(trimethylsilylmethyl)non-2-enoate |
InChI |
InChI=1S/C15H30O3Si/c1-5-18-15(17)14(13-19(2,3)4)11-9-7-6-8-10-12-16/h11,16H,5-10,12-13H2,1-4H3 |
InChI Key |
XKEVCRCFBQPWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCCCCCCO)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)


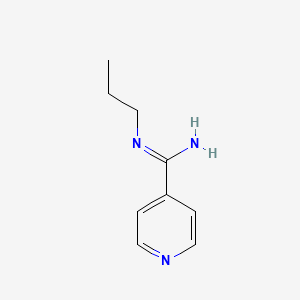
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
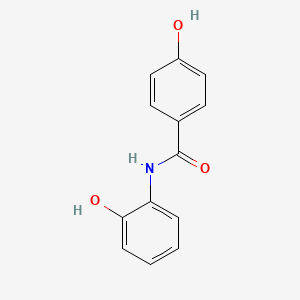
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
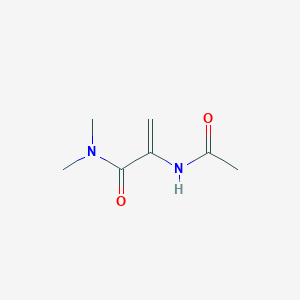
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
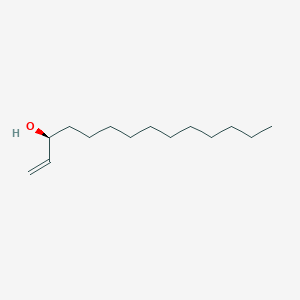
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)
![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)
